

Physicochemical Characteristics of Fmoc-D-Ala(Bth)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-Ala(Bth)-OH*

Cat. No.: *B12858839*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical characteristics of N- α -(9-Fluorenylmethyloxycarbonyl)-3-(2-benzothiazolyl)-D-alanine, commonly referred to as **Fmoc-D-Ala(Bth)-OH**. This non-proteinogenic amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of the benzothiazolyl-D-alanine residue, which can impart unique structural and functional properties to synthetic peptides.

Core Physicochemical Data

While specific quantitative data for the purity, appearance, solubility, and melting point of **Fmoc-D-Ala(Bth)-OH** are not consistently available in publicly accessible resources, the fundamental molecular properties have been established. For comparative purposes, data for the closely related and commonly used Fmoc-D-Alanine (Fmoc-D-Ala-OH) is also provided. It is crucial to note the structural difference: **Fmoc-D-Ala(Bth)-OH** contains a bulky benzothiazolyl group attached to the alanine side chain, which significantly influences its physicochemical properties compared to the simple methyl side chain of Fmoc-D-Ala-OH.

Table 1: Physicochemical Properties of **Fmoc-D-Ala(Bth)-OH**

Property	Value	Source
Molecular Weight	444.50 g/mol	[1]
Molecular Formula	C ₂₅ H ₂₀ N ₂ O ₄ S	[1] [2]
CAS Number	1263047-16-0	[1]
Appearance	Data not available	-
Purity	Data not available	-
Solubility	Data not available	-
Melting Point	Data not available	-

Table 2: Reference Physicochemical Properties of Fmoc-D-Ala-OH

Property	Value	Source
Molecular Weight	311.33 g/mol	[3]
Molecular Formula	C ₁₈ H ₁₇ NO ₄	[3]
CAS Number	79990-15-1	[3]
Appearance	White to slight yellow to beige powder	[3]
Purity (HPLC)	≥99.0%	[3]
Solubility	Clearly soluble (1 mmole in 2 ml DMF)	[3]
Melting Point	113-123 °C	[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the physicochemical properties of **Fmoc-D-Ala(Bth)-OH**. These are generalized protocols for Fmoc-protected amino acids and should be optimized for this specific derivative.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the purity of the **Fmoc-D-Ala(Bth)-OH** compound.

Instrumentation and Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- **Fmoc-D-Ala(Bth)-OH** sample
- Methanol or DMF for sample dissolution

Procedure:

- Sample Preparation: Accurately weigh and dissolve a small amount of **Fmoc-D-Ala(Bth)-OH** in a suitable solvent (e.g., a minimal amount of DMF and then dilute with acetonitrile/water) to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient might be:
 - 0-5 min: 30% B
 - 5-25 min: 30% to 100% B
 - 25-30 min: 100% B
 - 30.1-35 min: 30% B (re-equilibration)
 - Flow Rate: 1.0 mL/min

- Column Temperature: 25 °C
- Detection Wavelength: 265 nm and 301 nm (for the Fmoc group)
- Injection Volume: 10 µL
- Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Determination of Solubility

This protocol provides a general method to determine the solubility of **Fmoc-D-Ala(Bth)-OH** in various organic solvents commonly used in peptide synthesis.

Materials and Reagents:

- **Fmoc-D-Ala(Bth)-OH**
- A selection of organic solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), Tetrahydrofuran (THF))
- Vials with magnetic stir bars
- Vortex mixer
- Analytical balance

Procedure:

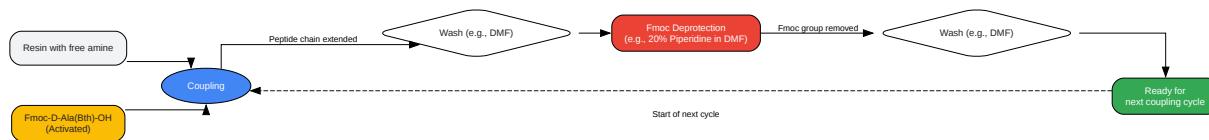
- Add a pre-weighed amount of the solvent (e.g., 1 mL) to a vial.
- Incrementally add small, accurately weighed portions of **Fmoc-D-Ala(Bth)-OH** to the solvent.
- After each addition, stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.
- Visually inspect for any undissolved solid.

- Continue adding the compound until a saturated solution is formed (i.e., solid material remains undissolved).
- The solubility is expressed as the maximum amount of compound (in mg or mmol) that can be dissolved in a given volume of solvent (in mL).

Determination of Melting Point

This protocol outlines the procedure for determining the melting point range of **Fmoc-D-Ala(Bth)-OH**, which is an indicator of its purity.

Instrumentation and Materials:


- Melting point apparatus
- Capillary tubes (sealed at one end)
- **Fmoc-D-Ala(Bth)-OH**, finely powdered

Procedure:

- Sample Preparation: Load a small amount of the finely powdered **Fmoc-D-Ala(Bth)-OH** into a capillary tube to a height of 2-3 mm.
- Measurement:
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the substance. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Workflow and Visualization

Fmoc-D-Ala(Bth)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid, such as **Fmoc-D-Ala(Bth)-OH**, into a growing peptide chain on a solid support.

[Click to download full resolution via product page](#)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

This guide provides foundational technical information on the physicochemical characteristics of **Fmoc-D-Ala(Bth)-OH**. Researchers and professionals in drug development are encouraged to perform in-house characterization to obtain precise quantitative data for their specific batches of this reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. FMOC-D-ALA(BTH)-OH [chemicalbook.com]

- 3. ≥99.0% (HPLC), for peptide synthesis, Novabiochem[®] | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Physicochemical Characteristics of Fmoc-D-Ala(Bth)-OH: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12858839#physicochemical-characteristics-of-fmoc-d-ala-bth-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com